Aranidipine

描述

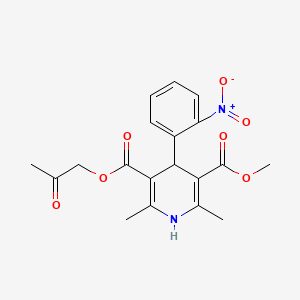

Aranidipine, also known by the trade name Sapresta, is a calcium channel blocker . It is a dihydropyridine derivative with two active metabolites (M-1α and M-1β). Developed by Maruko Seiyaku, it is primarily used as a hypotensive, reducing blood pressure .

Synthesis Analysis

Aranidipine’s synthesis involves several steps. In one method, NiCl2 replaces mercury bichloride, used as a promoter for preparing 2,2-ethylenedioxy propyl alcohol. Ethanediamine is used as a catalyst for preparing acetoacetic acid 2,2-ethylenedioxy propyl ester .Molecular Structure Analysis

The molecular formula of Aranidipine is C19H20N2O7 . The molecule contains a total of 49 bonds, including 29 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 7 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis

Aranidipine and its metabolites inhibit calcium-induced contraction in isolated rabbit arteries . It is more potent in reducing blood pressure than other dihydropyridines . It also affects renal blood flow, possibly due to its effect on alpha-2-adrenoreceptor-mediated vasoconstriction .Physical And Chemical Properties Analysis

Aranidipine is a small molecule with an average weight of 388.376 g/mol and a monoisotopic mass of 388.127050992 g/mol .科学研究应用

药理学和临床研究

Aranidipine,被标识为MPC-1304,是一种新型的1,4-二氢吡啶型钙拮抗剂。它表现出强效、高效和持久的降压效果,特别以改善脑血流的功效而闻名,使其成为治疗老年高血压的重要治疗选择(He Guang-jie, 2009)。

肾脏保护

Aranidipine具有独特的药理特性,由于其活性代谢物(M-1),保持了降压作用。研究表明,aranidipine及其代谢物能够剂量依赖性地扩张肾小动脉,有助于肾脏保护。这在高血压管理的背景下尤为重要,因为它有助于改善肾小球和小动脉硬化(Nakamura et al., 2000)。

对钙通道的影响

对guinea pig心室肌细胞和兔窦房结组织中aranidipine对钙通道的影响进行了研究。发现它能够降低这些细胞中T型和L型Ca2+电流,这在一定程度上解释了其强效的负性心率作用(Masumiya et al., 2000)。

药代动力学和药效动力学特性

研究重点放在健康个体中aranidipine及其代谢物的药代动力学(PK)和药效动力学(PD)特性上。这项研究对于了解药物在人体内的行为、其吸收速率以及整体安全性概况至关重要(Jiang et al., 2008)。

Aranidipine的合成

aranidipine的合成过程一直是研究的课题,为了提供有关这种药物的化学途径和产率效率的见解(Yi, 2008)。

对ATP结合盒蛋白表达的分歧作用

研究显示,aranidipine在各种钙通道阻滞剂中影响ATP结合盒转运蛋白A1(ABCA1)的表达,这是导致抗动脉粥样硬化的因素。这项研究表明aranidipine在预防动脉粥样硬化进展方面具有潜力(Hasegawa et al., 2005)。

安全和危害

Aranidipine may increase the arrhythmogenic activities of Metipranolol. The risk or severity of QTc prolongation can be increased when Metoclopramide is combined with Aranidipine. Aranidipine may increase the neuromuscular blocking activities of Metocurine . Specific hazards arising from the chemical include the release of toxic/corrosive gases and vapors during thermal decomposition .

属性

IUPAC Name |

3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUCGYYHUFIYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048649 | |

| Record name | Aranidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Aranidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The high potential of aranidipine is thought to be related to the additional calcium antagonistic activity of its metabolite. The mechanism is thought to be related to the capacity of aranidipine and its metabolites to vasodilate afferent and efferent arterioles. this action is performed through the inhibition of voltage-dependent calcium channels. The typical mechanism of action of aranidipine, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation. It is a selective alpha2-adrenoreceptor antagonist which inhibits vasoconstrictive responses. | |

| Record name | Aranidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Aranidipine | |

CAS RN |

86780-90-7 | |

| Record name | Aranidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86780-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aranidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086780907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aranidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aranidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y7UR6X2PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

149-150ºC | |

| Record name | Aranidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

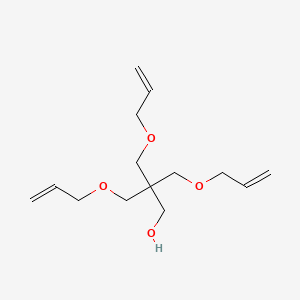

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

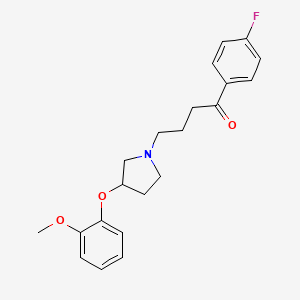

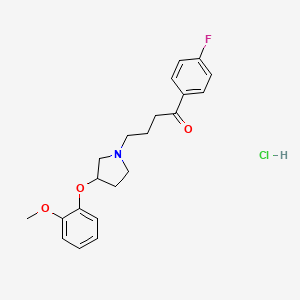

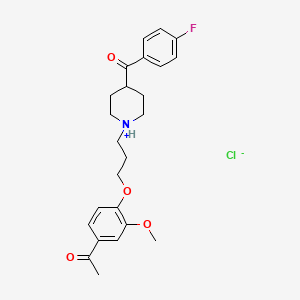

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)